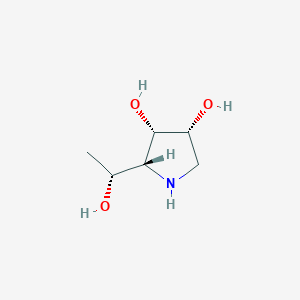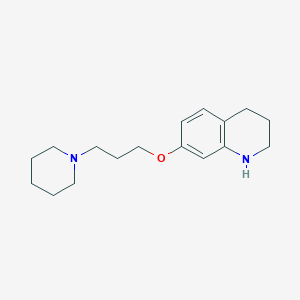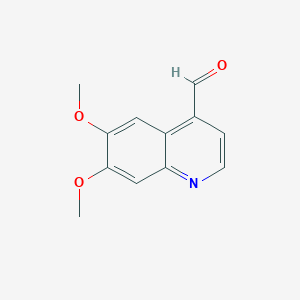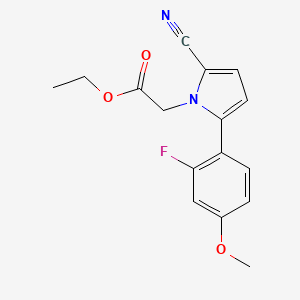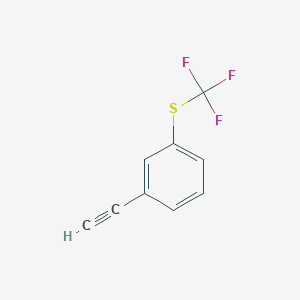
(3-Ethynylphenyl)(trifluoromethyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Ethynylphenyl)(trifluoromethyl)sulfane is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, along with a trifluoromethyl group bonded to a sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethynylphenyl)(trifluoromethyl)sulfane typically involves the introduction of the trifluoromethyl group and the ethynyl group onto a phenyl ring. One common method is the reaction of 3-ethynylphenylthiol with trifluoromethyl iodide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(3-Ethynylphenyl)(trifluoromethyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the sulfide.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction processes.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are often used for substitution reactions involving the ethynyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The corresponding sulfide.
Substitution: Various substituted phenyl derivatives depending on the nature of the substituent introduced.
科学研究应用
Chemistry
In chemistry, (3-Ethynylphenyl)(trifluoromethyl)sulfane is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new materials and catalysts.
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use in the design of new drugs and bioactive molecules, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, this compound derivatives are being investigated for their therapeutic potential. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable moiety in drug design.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
作用机制
The mechanism of action of (3-Ethynylphenyl)(trifluoromethyl)sulfane involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ethynyl group can participate in covalent bonding with target proteins or enzymes, leading to the modulation of their activity. Additionally, the sulfur atom can form coordination complexes with metal ions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Phenyl trifluoromethyl sulfide: Similar structure but lacks the ethynyl group.
Trifluoromethylthiobenzene: Another related compound with a trifluoromethyl group attached to a benzene ring.
(4-Ethynylphenyl)(trifluoromethyl)sulfane: A positional isomer with the ethynyl group at the para position.
Uniqueness
(3-Ethynylphenyl)(trifluoromethyl)sulfane is unique due to the presence of both the ethynyl and trifluoromethyl groups on the same molecule. This combination imparts distinct chemical reactivity and physical properties, making it a versatile compound for various applications. The ethynyl group provides a site for further functionalization, while the trifluoromethyl group enhances stability and lipophilicity.
属性
分子式 |
C9H5F3S |
|---|---|
分子量 |
202.20 g/mol |
IUPAC 名称 |
1-ethynyl-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H5F3S/c1-2-7-4-3-5-8(6-7)13-9(10,11)12/h1,3-6H |
InChI 键 |
ANTPEEHTGMSGMC-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC(=CC=C1)SC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(Benzyloxy)phenyl]thiophene](/img/structure/B12854422.png)
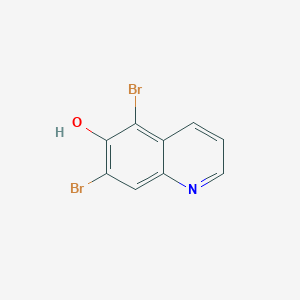
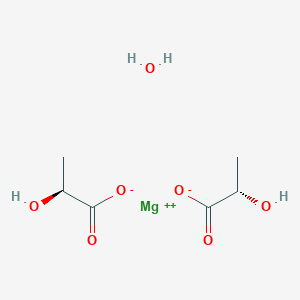

![(6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B12854440.png)



